Substrate Affinity: 2-Methylbutanoyl-CoA Binds SBCAD with 10-Fold Higher Affinity than Isobutyryl-CoA
Human short/branched-chain acyl-CoA dehydrogenase (SBCAD) exhibits a Km of 12 μM for 2-methylbutyryl-CoA, compared to 130 μM for isobutyryl-CoA under identical assay conditions (37°C, pH 8.0, 30-minute incubation) [1]. This represents a 10.8-fold difference in substrate affinity. The Vmax for 2-methylbutyryl-CoA is 12 μmol/mg protein·min⁻¹, while isobutyryl-CoA yields a Vmax of 32 μmol/mg·min⁻¹ with its cognate enzyme IBD [1]. The lower Km of SBCAD for 2-methylbutyryl-CoA indicates that at physiologically relevant substrate concentrations, this enzyme is kinetically optimized for the isoleucine-derived intermediate.
| Evidence Dimension | Michaelis constant (Km) for human short/branched-chain acyl-CoA dehydrogenase (SBCAD) |
|---|---|
| Target Compound Data | 12 ± 2.0 μM (2-methylbutyryl-CoA) |
| Comparator Or Baseline | 130 μM (isobutyryl-CoA, also with SBCAD); isovaleryl-CoA not detectable |
| Quantified Difference | 10.8-fold lower Km (higher affinity) for 2-methylbutyryl-CoA |
| Conditions | Human SBCAD enzyme; 37°C, pH 8.0, 30 min incubation; mean ± S.D. from 2-3 independent experiments [1] |
Why This Matters
For enzymatic assays requiring SBCAD activity measurements, procurement of 2-methylbutanoyl-CoA is essential as alternative branched-chain substrates demonstrate dramatically reduced binding affinity that would compromise assay sensitivity and kinetic accuracy.
- [1] Nguyen TV, et al. Kinetic parameters (Km and Vmax) of IVD, IBD, and SBCAD with the substrates isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. Drug Metab Dispos. 2011;39(7):1155-1160. Table 1. View Source
